Pyrimidine-2,4-dicarbonyl dichloride
Description
Structure
3D Structure
Properties
CAS No. |
137150-91-5 |
|---|---|
Molecular Formula |
C6H2Cl2N2O2 |
Molecular Weight |
204.994 |
IUPAC Name |
pyrimidine-2,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O2/c7-4(11)3-1-2-9-6(10-3)5(8)12/h1-2H |
InChI Key |
GAIWNKGFYHAVFD-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1C(=O)Cl)C(=O)Cl |
Synonyms |
2,4-Pyrimidinedicarbonyl dichloride (9CI) |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Pyrimidine 2,4 Dicarbonyl Dichloride
Nucleophilic Acyl Substitution Reactions at the C-2 and C-4 Carbonyl Dichloride Centers
The principal reactive sites of pyrimidine-2,4-dicarbonyl dichloride are the two electrophilic carbonyl carbons. The presence of chloride, an excellent leaving group, coupled with the electron-withdrawing nature of the pyrimidine (B1678525) ring, renders these positions highly susceptible to nucleophilic attack. The reaction proceeds via a standard two-step nucleophilic acyl substitution mechanism, commonly referred to as an addition-elimination pathway. masterorganicchemistry.comkhanacademy.org In this process, the nucleophile initially adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The carbonyl double bond then reforms, leading to the ejection of the chloride anion. masterorganicchemistry.com
Based on studies of similarly 2,4-disubstituted pyrimidines containing identical leaving groups, the C-4 position is known to be inherently more reactive toward nucleophiles than the C-2 position. nih.gov This phenomenon is a consequence of the electronic distribution within the heterocyclic ring, which makes the C-4 carbon center more electrophilic. Consequently, a reaction with one equivalent of a nucleophile is expected to yield the C-4 substituted product selectively. Subsequent reaction with a second nucleophile would then occur at the C-2 position.
Reaction Kinetics and Thermodynamic Aspects of Double Acylation
The acylation reactions of this compound are predicted to exhibit second-order kinetics, with the rate being dependent on the concentrations of both the pyrimidine substrate and the attacking nucleophile. rsc.org For a double acylation event using two equivalents of a nucleophile, the substitutions will occur in a stepwise manner. The initial substitution at the more reactive C-4 position will proceed at a faster rate (k₁) than the subsequent substitution at the C-2 position (k₂).
Thermodynamically, these reactions are generally favorable and exothermic, particularly when the incoming nucleophile is a stronger base than the chloride leaving group. masterorganicchemistry.com The stability of the resulting disubstituted product is contingent upon the electronic and steric properties of the newly introduced groups.
Interactive Table: Illustrative Kinetics of Sequential Acylation
The following table provides a conceptual illustration of the expected kinetic profile for the double acylation of this compound. Note that this data is hypothetical and based on established principles of pyrimidine reactivity, not on direct experimental measurement for this specific compound.
| Reaction Step | Attacked Position | Relative Rate Constant (k) | Expected Reactivity |
| First Nucleophilic Attack | C-4 | k₁ | Faster |
| Second Nucleophilic Attack | C-2 | k₂ (k₂ < k₁) | Slower |
Stereochemical Outcomes in Chiral Ligand Synthesis (if applicable)
This compound represents a versatile scaffold for the synthesis of novel chiral ligands. The reaction of this dichloride with chiral, non-racemic nucleophiles, such as enantiopure amines or alcohols, allows for the introduction of chirality. For example, reacting the substrate with two equivalents of a single enantiomer of a chiral amine could produce a C₂-symmetric bidentate ligand, a valuable motif in asymmetric catalysis.
The stereochemical integrity of such transformations would be crucial and would depend on the reaction conditions and the specific chiral auxiliary used. The successful synthesis of other chiral bidentate ligands, such as 3,3'-disubstituted 2,2'-bipyridinediols, has shown that high levels of stereocontrol are achievable in the construction of complex chiral architectures. rsc.org A similar strategic approach could be applied to this compound to access new families of ligands.
Intramolecular Cyclization Pathways
Intramolecular cyclization pathways become accessible when this compound is treated with a reagent possessing two nucleophilic functionalities. Such a reagent could potentially bridge the C-2 and C-4 carbonyl centers to forge new polycyclic heterocyclic systems. The mechanism would involve an initial intermolecular acylation at one carbonyl group, followed by a subsequent intramolecular nucleophilic attack on the second carbonyl chloride.
This type of transformation is conceptually similar to well-known intramolecular reactions like the Diekmann cyclization, which involves the intramolecular condensation of a diester to form a cyclic product. youtube.com The success and outcome of such a cyclization with this compound would be governed by the length, rigidity, and stereochemistry of the linking chain between the two nucleophilic groups, as these factors determine the thermodynamic stability of the resulting ring system.
Investigation of Electrophilic Reactivity of the Pyrimidine Ring Scaffold
Influence of Carbonyl Dichloride Groups on Ring Activation/Deactivation
The pyrimidine ring is an intrinsically electron-deficient system due to the presence of two electronegative nitrogen atoms, which lower its reactivity toward electrophiles compared to carbocyclic aromatic rings like benzene. researchgate.net The attachment of two potent electron-withdrawing carbonyl dichloride groups at the C-2 and C-4 positions drastically amplifies this effect. These groups inductively pull electron density from the ring, rendering it exceptionally "electron-poor" and thus highly deactivated toward electrophilic aromatic substitution. Consequently, common electrophilic substitution reactions would be exceedingly challenging to perform on this substrate under typical conditions. researchgate.net
Directed Functionalization at Peripheral Pyrimidine Positions (e.g., C-5)
Despite the profound deactivation of the ring, any potential electrophilic attack would be directed to the C-5 position. researchgate.net Within the pyrimidine nucleus, the C-5 position is the most electron-rich (or least electron-deficient) site, as the C-2, C-4, and C-6 positions are more strongly influenced by the adjacent ring nitrogens. researchgate.netjocpr.com The introduction of substituents at the C-5 position, even in deactivated pyrimidine systems, has been documented. acs.org
A more viable approach to functionalizing the pyrimidine core, particularly at the C-6 position, would be to employ directed metallation strategies. Research on related compounds, such as 2,4-dichloro-5-alkoxypyrimidines, has demonstrated that the C-6 proton can be selectively removed by a strong base, creating a nucleophilic carbon center that can react with various electrophiles. nih.gov This method offers a synthetic route to C-6 substituted derivatives that circumvents the high activation barrier of a direct electrophilic substitution.
Report on the Unavailability of Specific Data for "this compound"
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published data for the chemical compound "this compound" . The initial research plan aimed to construct a detailed article covering the chemical reactivity, metal-catalyzed coupling reactions, and in-depth mechanistic studies of this specific molecule. However, the search results did not yield any papers or datasets focused on this exact compound.
The available literature extensively covers related pyrimidine derivatives, most notably 2,4-dichloropyrimidine (B19661) . There is a wealth of information regarding its participation in various metal-catalyzed reactions, such as Suzuki-Miyaura and Negishi cross-couplings, as well as nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.comresearchgate.net These studies provide insights into the general reactivity of the pyrimidine core.
However, the reactivity of "this compound" is expected to be substantially different from that of 2,4-dichloropyrimidine due to the presence of two acyl chloride (-COCl) functional groups instead of chloro (-Cl) substituents. Acyl chlorides are highly reactive functional groups, and their chemistry is distinct from that of aryl chlorides. For instance, they are known to readily undergo palladium-catalyzed cross-coupling reactions with organostannanes and organoboron compounds under specific conditions to form ketones. nih.govorganic-chemistry.org
While general principles of metal-catalyzed acylations and the reactivity of other pyrimidine derivatives can be found, no specific examples, detailed research findings, data tables, or mechanistic investigations (such as in-situ spectroscopic monitoring or elucidation of rate-determining steps) pertaining solely to "this compound" could be located.
Due to the absence of specific, scientifically validated information in the public domain for "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline for this specific compound without resorting to speculation. The strict constraint to focus solely on this molecule cannot be met with the currently available data.
Therefore, the requested article on the chemical reactivity and mechanistic investigations of "this compound" cannot be provided at this time.
Applications of Pyrimidine 2,4 Dicarbonyl Dichloride As a Building Block in Complex Chemical Architectures
Construction of Advanced Polymer Systems
The presence of two carbonyl chloride groups in Pyrimidine-2,4-dicarbonyl dichloride makes it an ideal monomer for step-growth polymerization, leading to the formation of various polymer systems. The inherent properties of the pyrimidine (B1678525) ring, such as its thermal stability and potential for hydrogen bonding and metal coordination, can be imparted to the resulting polymers.
Synthesis of Linear Poly(pyrimidine-2,4-dicarbonyl)amides and Esters
Linear polymers, specifically polyamides and polyesters, can be readily synthesized through the polycondensation reactions of this compound with appropriate co-monomers.
Poly(pyrimidine-2,4-dicarbonyl)amides: The reaction of this compound with various aliphatic or aromatic diamines yields polyamides. nih.gov The robust amide linkages formed, coupled with the aromatic nature of the pyrimidine ring, are expected to result in polymers with high thermal stability and mechanical strength. The general reaction scheme involves the nucleophilic attack of the amine groups on the acyl chloride moieties, with the elimination of hydrogen chloride. The properties of the resulting polyamides can be tuned by the choice of the diamine co-monomer. For instance, using aromatic diamines would likely lead to rigid-rod polymers with enhanced thermal resistance, while aliphatic diamines would impart greater flexibility to the polymer chain.
Poly(pyrimidine-2,4-dicarbonyl)esters: Similarly, polyesters can be synthesized by reacting this compound with diols. Research on analogous pyridine-based dicarboxylic acids has demonstrated the successful synthesis of high molecular weight polyesters under mild conditions. researchgate.net These findings suggest that this compound would be a highly effective monomer for polyester (B1180765) synthesis. The resulting polyesters are anticipated to exhibit interesting thermal properties and potential for biodegradability, depending on the structure of the diol used. nih.gov The enzymatic synthesis of polyesters using diethyl pyridinedicarboxylate has shown promise, indicating a potential route for more sustainable polymer production. researchgate.net
A hypothetical polycondensation reaction for the synthesis of a poly(pyrimidine-2,4-dicarbonyl)amide is presented below:
n ClOC-(C₄H₂N₂)-COCl + n H₂N-R-NH₂ → [-OC-(C₄H₂N₂)-CONH-R-NH-]n + 2n HCl
Table 1: Hypothetical Properties of Linear Polymers Derived from this compound
| Polymer Type | Co-monomer (R) | Expected Polymer Backbone | Potential Properties |
| Polyamide | Aromatic Diamine | Rigid, Aromatic | High thermal stability, high tensile strength, low solubility |
| Polyamide | Aliphatic Diamine | Flexible, Semi-aromatic | Increased flexibility, improved processability, lower melting point |
| Polyester | Aromatic Diol | Rigid, Aromatic | Good thermal stability, potential for liquid crystallinity |
| Polyester | Aliphatic Diol | Flexible, Semi-aromatic | Enhanced flexibility, potential for biodegradability |
Design of Cross-Linked Pyrimidine-Based Networks
The bifunctionality of this compound also allows for its use as a cross-linking agent to create three-dimensional polymer networks. By reacting it with polymers containing suitable functional groups, such as hydroxyl or amine groups, covalent bonds can be formed that link the polymer chains together. This process transforms linear or branched polymers into a single, insoluble, and infusible network.
The extent of cross-linking can be controlled by the stoichiometry of the reactants, influencing the mechanical and thermal properties of the final material. For example, a higher degree of cross-linking generally leads to increased rigidity, hardness, and thermal stability. The use of dicarboxylic acids as crosslinking agents for hydrogels has been evaluated, suggesting the potential for this compound in similar applications. researchgate.net The pyrimidine moiety within the cross-links can introduce specific functionalities into the network, such as sites for metal coordination or hydrogen bonding, which could lead to stimuli-responsive materials.
Engineering of Pyrimidine-Functionalized Materials with Tunable Properties
Furthermore, the pyrimidine ring itself can be chemically modified either before or after polymerization to introduce various functional groups. This functionalization can alter properties such as solubility, reactivity, and catalytic activity. For instance, the introduction of specific substituents on the pyrimidine ring can modulate the electronic properties of the resulting polymer or material. The synthesis of pyrimidine derivatives with various substituents has been extensively studied, providing a toolbox for creating a wide range of functionalized materials. nih.gov The development of pyrimidine-modified porous materials has shown improved performance in gas sorption and catalysis, highlighting the potential of such functionalization. rsc.org
Development of Supramolecular Assemblies and Coordination Polymers
The pyrimidine-2,4-dicarboxylate ligand, which can be generated in situ from the corresponding dicarbonyl dichloride, is an excellent candidate for the construction of supramolecular assemblies and coordination polymers, including Metal-Organic Frameworks (MOFs).
Rational Design of Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The geometry and coordination capabilities of the pyrimidine-2,4-dicarboxylate ligand make it a versatile building block for designing MOFs and coordination polymers. The two carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the nitrogen atoms of the pyrimidine ring can also participate in coordination, leading to a rich variety of structural possibilities. nih.gov
The use of pyridine-2,4-dicarboxylic acid as a linker has resulted in porous lanthanide MOFs with interesting gas adsorption and luminescence properties. nih.gov This suggests that pyrimidine-2,4-dicarboxylate could similarly be employed to construct functional MOFs. The choice of metal ion, solvent, and reaction conditions can be used to direct the assembly of specific network topologies, from one-dimensional chains to complex three-dimensional frameworks. nih.govacs.org The adaptability of pyridine-dicarboxylic acid linkers in constructing a diversity of structures further supports the potential of their pyrimidine analogues. nih.gov
Table 2: Potential Coordination Modes of Pyrimidine-2,4-dicarboxylate in MOFs
| Coordination Site | Coordination Mode | Resulting Connectivity |
| Carboxylate groups | Monodentate | Linear or angular connection |
| Carboxylate groups | Bidentate chelating | Formation of stable chelate rings |
| Carboxylate groups | Bidentate bridging | Linking of two metal centers |
| Pyrimidine nitrogen atoms | Monodentate | Additional coordination site, influencing framework topology |
Self-Assembly Processes Driven by Pyrimidine-Metal Coordination
The spontaneous organization of molecules into well-defined structures through non-covalent interactions is a powerful tool in materials science. The coordination of pyrimidine-2,4-dicarboxylate ligands with metal ions can drive the self-assembly of complex supramolecular architectures. nih.gov The directionality and strength of the metal-ligand bonds, combined with other interactions such as hydrogen bonding and π-π stacking involving the pyrimidine rings, dictate the final structure of the assembly.
The self-assembly of pyrimidine-containing ligands with various metal ions has been shown to produce discrete polynuclear complexes, metallacycles, and extended coordination polymers. The resulting structures can be influenced by factors such as the metal-to-ligand ratio and the nature of the counter-ions. The study of these self-assembly processes is crucial for the rational design of functional materials with specific topologies and properties.
Hydrogen Bonding Motifs in Pyrimidine-Based Supramolecular Structures
The organization of molecules into larger, non-covalently bound assemblies, known as supramolecular structures, is heavily reliant on directional intermolecular forces, with hydrogen bonding being of paramount importance. nih.gov In pyrimidine-containing architectures, the nitrogen atoms of the pyrimidine ring and the exocyclic carbonyl groups of this compound derivatives serve as primary hydrogen bond acceptors, while appropriate donor groups on interacting molecules can lead to predictable and robust structural motifs.
While direct crystallographic studies on supramolecular assemblies of this compound are not extensively documented in the provided results, the hydrogen bonding patterns of analogous pyrimidine systems offer significant insight. For instance, in structures involving 2,4-diaminopyrimidine (B92962) derivatives, a common and robust homosynthon observed is the R(2)2(8) motif, where two molecules form a cyclic dimer through complementary N-H---N and N-H---O hydrogen bonds. nih.gov This motif is a recurring feature in the crystal engineering of pyrimidine-based structures. nih.gov
When this compound is derivatized to its corresponding diamides or diesters, the carbonyl oxygen atoms become key hydrogen bond acceptors. These can interact with various hydrogen bond donors, such as the N-H groups of amides, ureas, or other pyrimidine rings. The combination of the pyrimidine ring nitrogens and the carbonyl groups allows for the formation of extended one-dimensional chains, two-dimensional sheets, and more complex three-dimensional networks. mdpi.com For example, the interaction between an amino-pyrimidine and a carboxylic acid can form a primary structural motif with nearly 100% supramolecular yield, which can then be organized into larger structures by other non-covalent interactions. mdpi.com
The interplay of different hydrogen bond donors and acceptors can lead to a variety of supramolecular synthons. The table below summarizes some of the expected hydrogen bonding interactions in derivatives of this compound based on analogous systems.
| Donor Group | Acceptor Group on Pyrimidine Derivative | Resulting Motif Example |
| Amide N-H | Carbonyl Oxygen | Chain or sheet formation |
| Amine N-H | Pyrimidine Ring Nitrogen | Dimer or catemer formation |
| Hydroxyl O-H | Carbonyl Oxygen or Pyrimidine Nitrogen | Solvate inclusion or co-crystal formation |
| Carboxylic Acid O-H | Pyrimidine Ring Nitrogen | Heterosynthon formation |
These motifs are fundamental to the rational design of crystalline solids and other organized materials with predictable structures and properties. The directional and specific nature of these hydrogen bonds makes derivatives of this compound valuable building blocks for creating complex and functional supramolecular architectures. nih.gov
Synthesis of Novel Macrocyclic and Cage Compounds
The rigid and defined geometry of the pyrimidine core, combined with the reactive dicarbonyl dichloride functionalities, makes this compound a promising scaffold for the construction of complex molecular architectures such as macrocycles and molecular cages.
Template-Directed Synthesis of Macrocycles
Template-directed synthesis is a powerful strategy for the efficient formation of macrocyclic compounds, where a template molecule pre-organizes the reacting components to favor intramolecular cyclization over intermolecular polymerization. uu.nl While direct examples of template-directed synthesis using this compound were not found in the provided search results, the synthesis of macrocycles from the closely related 2,4-dichloropyrimidine (B19661) and various diamines in the presence of a palladium catalyst suggests the feasibility of such reactions. researchgate.net The reaction of equimolar amounts of 2,4-dichloropyrimidine and diamines can lead to the formation of macrocyclic products containing the pyrimidine fragment. researchgate.net
A general approach for such a synthesis would involve the reaction of this compound with long-chain diamines or diols in the presence of a template. The template could be a metal ion or a neutral organic molecule that binds to the pyrimidine ring or the linker precursors, bringing the reactive ends into proximity for cyclization. The table below outlines a hypothetical template-directed macrocyclization using this compound.
| Reactant 1 | Reactant 2 | Template | Potential Macrocycle |
| This compound | 1,10-Diaminodecane | Metal Cation (e.g., Pd(II)) | Aza-macrocycle |
| This compound | Poly(ethylene glycol) diamine | Organic Template | Polyether-linked macrocycle |
| This compound | 1,4-Bis(aminomethyl)benzene | Anion Template | Aromatic-containing macrocycle |
The success of these reactions would depend on factors such as the length and flexibility of the linker, the nature of the template, and the reaction conditions. The synthesis of macrocycles from pyridine-2,6-dicarbonyl dichloride, a structural analog, has been successfully demonstrated, further supporting the potential of this compound in this field. nih.govchemicalbook.com
Construction of Discrete Molecular Cages
Molecular cages are three-dimensional, hollow molecules with an internal cavity capable of encapsulating guest molecules. nih.govrsc.org The synthesis of such structures often relies on the self-assembly of building blocks with well-defined geometries and reactive functional groups. The rigid pyrimidine core of this compound, with its two reactive sites oriented at a specific angle, makes it a suitable panel or strut for the construction of molecular cages.
The general strategy for constructing a molecular cage from this compound would involve its reaction with a multifunctional linker molecule, often one with three or more reactive sites (e.g., a triamine or a triphenol). The stoichiometry and geometry of the reactants would be chosen to favor the formation of a closed, discrete cage structure. While specific examples of molecular cages synthesized directly from this compound are not prevalent in the provided search results, the principles of cage construction are well-established. mdpi.comresearchgate.net
For instance, the reaction of this compound with a trigonal planar triamine could potentially lead to the formation of a trigonal prismatic cage. The table below illustrates potential combinations for the synthesis of molecular cages.
| Pyrimidine Derivative | Linker Molecule | Potential Cage Geometry |
| This compound | 1,3,5-Tris(aminomethyl)benzene | Trigonal Prismatic |
| This compound | Tetra(4-aminophenyl)methane | Tetrahedral |
| This compound | Phloroglucinol | Hexagonal Bipyramidal |
Methodologies for Combinatorial Chemistry and Library Synthesis
The high reactivity of the acid chloride groups in this compound makes it an excellent building block for combinatorial chemistry and the synthesis of compound libraries. These approaches allow for the rapid generation of a large number of structurally related compounds for screening in drug discovery and materials science. nih.gov
Parallel Synthesis of this compound Derivatives
Parallel synthesis involves the simultaneous synthesis of a library of compounds in separate reaction vessels. youtube.com This methodology is well-suited for the derivatization of this compound. By reacting the dichloride with a diverse set of nucleophiles, such as amines, alcohols, and thiols, in a parallel format, a library of disubstituted pyrimidines can be efficiently generated.
A typical workflow for the parallel synthesis of a library of this compound derivatives would involve:
Dispensing this compound into an array of reaction vials.
Adding a different nucleophilic building block to each vial.
Allowing the reactions to proceed, often with heating and stirring.
Parallel work-up and purification of the resulting products.
This approach has been successfully used to create libraries of other pyrimidine derivatives, demonstrating its applicability to this class of compounds. nih.govmdpi.com The table below shows a representative set of building blocks that could be used in a parallel synthesis campaign with this compound.
| Building Block Category | Example Building Blocks |
| Primary Amines | Benzylamine, Cyclohexylamine, Aniline |
| Secondary Amines | Piperidine, Morpholine, N-Methylaniline |
| Alcohols | Ethanol, Phenol, Benzyl alcohol |
| Thiols | Ethanethiol, Thiophenol, Benzyl mercaptan |
The resulting library of amides, esters, and thioesters can then be screened for desired biological or material properties.
Computational and Theoretical Investigations of Pyrimidine 2,4 Dicarbonyl Dichloride
Quantum Mechanical Studies (DFT, Ab Initio) of Molecular Structure and Electronic Properties
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in providing a detailed picture of the molecular and electronic structure of pyrimidine-2,4-dicarbonyl dichloride. These methods allow for the precise determination of geometric parameters, electronic distribution, and other key molecular properties that govern its reactivity.
Electronic Density Distribution and Reactivity Hotspots
The distribution of electrons within the this compound molecule is a critical determinant of its chemical behavior. DFT calculations can map the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the pyrimidine (B1678525) ring, being a π-deficient heterocycle, withdraws electron density from the attached carbonyl groups. This inductive effect, coupled with the inherent electron-withdrawing nature of the chlorine atoms, renders the carbonyl carbons highly electrophilic.
Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool derived from these calculations. For this compound, the MEP surface would be expected to show intense positive potential (typically colored blue) around the carbonyl carbons, identifying them as the primary sites for nucleophilic attack. Conversely, regions of negative potential (typically colored red) would be anticipated around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carbonyl groups, indicating their potential to interact with electrophiles or act as hydrogen bond acceptors.
Computational studies on related pyrimidine derivatives have shown that the degree of electrophilicity at different positions on the ring can be quantified and compared. researchgate.netnih.gov For this compound, it is predicted that the carbonyl carbon at the 4-position would be slightly more electrophilic than the one at the 2-position due to the electronic influence of the two ring nitrogen atoms.
Table 1: Calculated Atomic Charges on Key Atoms of this compound (Representative Data)
| Atom | Position | Calculated Partial Charge (a.u.) |
| Carbon | C2 (Carbonyl) | +0.85 |
| Carbon | C4 (Carbonyl) | +0.88 |
| Oxygen | O (C2=O) | -0.65 |
| Oxygen | O (C4=O) | -0.67 |
| Chlorine | Cl (on C2) | -0.15 |
| Chlorine | Cl (on C4) | -0.16 |
| Nitrogen | N1 | -0.55 |
| Nitrogen | N3 | -0.58 |
Note: This data is illustrative and based on typical results from DFT calculations on similar molecules.
Conformational Landscapes and Rotational Barriers of Carbonyl Chloride Groups
The two carbonyl chloride groups in this compound are not static; they can rotate around the C-C single bond connecting them to the pyrimidine ring. This rotation gives rise to different conformers with varying energies. Computational studies can explore the potential energy surface associated with this rotation to identify the most stable conformations and the energy barriers separating them.
It is anticipated that the most stable conformers would have the carbonyl groups oriented in a way that minimizes steric hindrance and maximizes favorable electronic interactions, such as dipole-dipole alignment. The planarity of the system is also a significant factor, with conjugation between the carbonyl groups and the pyrimidine ring favoring a more planar arrangement.
The rotational barriers of the carbonyl chloride groups are a key parameter influencing the molecule's dynamic behavior and how it presents itself to an incoming reactant. Studies on the rotational barriers of N-C axially chiral compounds have shown that aromatization can significantly increase these barriers. researchgate.net In the case of this compound, the aromatic nature of the pyrimidine ring is expected to contribute to a notable rotational barrier. The barrier to rotation can be calculated by performing a relaxed scan of the dihedral angle defining the orientation of the carbonyl chloride group relative to the pyrimidine ring.
Table 2: Calculated Rotational Barriers for the Carbonyl Chloride Groups (Representative Data)
| Rotational Group | Dihedral Angle Range (°) | Calculated Rotational Barrier (kcal/mol) |
| 2-Carbonyl Chloride | 0 - 360 | 5 - 8 |
| 4-Carbonyl Chloride | 0 - 360 | 6 - 9 |
Note: This data is illustrative and based on typical results from DFT calculations on similar aromatic acyl chlorides. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comnih.gov
For this compound, the LUMO is of particular importance as the molecule will typically act as an electrophile. Computational analysis is expected to show that the LUMO is primarily localized on the carbonyl carbons, with significant contributions from the p-orbitals of these atoms and the attached chlorine atoms. The energy of the LUMO is a direct indicator of the molecule's electrophilicity; a lower LUMO energy signifies a stronger electrophile.
The HOMO, on the other hand, would likely be distributed over the pyrimidine ring and the lone pairs of the oxygen and chlorine atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Table 3: Calculated Frontier Molecular Orbital Energies (Representative Data)
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | -9.5 | Pyrimidine ring (π-system), Oxygen lone pairs |
| LUMO | -2.1 | Carbonyl carbons (C2, C4), Chlorine p-orbitals |
| HOMO-LUMO Gap | 7.4 | - |
Note: This data is illustrative and based on typical results from DFT calculations on similar molecules.
Simulation of Reaction Pathways and Transition States
Beyond static molecular properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing a step-by-step elucidation of reaction mechanisms and predicting the likely outcomes.
Computational Elucidation of Reaction Mechanisms
The reactions of this compound, particularly nucleophilic acyl substitution at the carbonyl centers, can be modeled computationally. By mapping the potential energy surface of the reaction, stationary points such as reactants, intermediates, transition states, and products can be located and their energies calculated.
For the reaction of this compound with a nucleophile (e.g., an amine or an alcohol), the mechanism is expected to proceed via a tetrahedral intermediate. masterorganicchemistry.com Computational studies can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent departure of the chloride leaving group. The calculated energy profile for this process would reveal the activation energies for each step, allowing for the identification of the rate-determining step.
DFT calculations on the nucleophilic substitution of pyridine (B92270) at an unsaturated carbon center have provided detailed insights into the transition state geometries and energy barriers, which serve as a good model for the reactions of this compound. researchgate.net
Prediction of Reaction Outcomes and Selectivity
A key question for a molecule with two reactive sites like this compound is the selectivity of its reactions. Will a nucleophile react preferentially at the 2-position or the 4-position? Computational simulations can provide a quantitative answer to this question by comparing the activation energies for the two possible reaction pathways.
The pathway with the lower activation energy will be the kinetically favored one. As suggested by the analysis of the electronic density distribution, it is likely that the 4-position is slightly more reactive. Transition state theory calculations for the attack of a model nucleophile at both the C2 and C4 carbonyl carbons would allow for a direct comparison of the free energy barriers. researchgate.net
Furthermore, computational models can predict how the selectivity might be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. This predictive power is of immense value in designing synthetic strategies to achieve the desired product. rsc.org
Table 4: Calculated Activation Energies for Nucleophilic Attack at C2 and C4 (Representative Data)
| Nucleophile | Reaction Site | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Selectivity |
| Ammonia | C2-carbonyl | 15.2 | Minor Product |
| Ammonia | C4-carbonyl | 14.5 | Major Product |
| Methanol | C2-carbonyl | 18.9 | Minor Product |
| Methanol | C4-carbonyl | 18.1 | Major Product |
Note: This data is illustrative and based on the principles of kinetic control in competitive reactions.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules in the solution phase. By simulating the atomic motions over time, MD provides insights into dynamic processes such as conformational changes and intermolecular interactions that are often difficult to probe experimentally. For a reactive species like this compound, MD simulations can illuminate the influence of the surrounding solvent environment on its structure and reactivity, as well as its interactions within larger molecular assemblies.
Solvent Effects on Reactivity and Conformational Preferences
The reactivity and conformational landscape of this compound are intrinsically linked to the properties of the solvent in which it is dissolved. Solvation can significantly alter the stability of different conformers and transition states, thereby influencing reaction rates and pathways. Computational studies on related pyrimidine derivatives have demonstrated that solvation energies in various solvents can be substantial, indicating that the solvent medium plays a crucial role in the stability of the system. researchgate.net
The choice of solvent can dictate the preferred orientation of the two carbonyl chloride groups relative to the pyrimidine ring. In non-polar solvents, intramolecular interactions might dominate, leading to specific conformational preferences. Conversely, polar solvents can engage in strong dipole-dipole interactions with the polar carbonyl and pyrimidine moieties, potentially stabilizing conformers that are less favored in the gas phase. These solvent-solute interactions can also influence the electrophilicity of the carbonyl carbons, a key factor in the compound's reactivity towards nucleophiles. For instance, computational analyses of pyrimidine derivatives have shown that the electrophilicity index can be modulated by the surrounding medium. researchgate.net
To systematically investigate these effects, MD simulations can be performed in a variety of explicit solvents with differing polarities and hydrogen-bonding capabilities. By analyzing the resulting trajectories, it is possible to quantify the solvent's impact on key dihedral angles and the radial distribution functions of solvent molecules around the reactive sites of this compound.
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Potential Influence on this compound |
| Dichloromethane | 8.93 | 1.60 | Moderate stabilization of polar conformers. |
| Tetrahydrofuran | 7.52 | 1.75 | Can act as a Lewis base, interacting with the electrophilic carbonyl carbons. |
| Acetonitrile | 37.5 | 3.92 | Strong stabilization of polar transition states, potentially accelerating nucleophilic acyl substitution reactions. |
| Benzene | 2.28 | 0 | Favors less polar conformers; π-stacking interactions with the pyrimidine ring may occur. |
Note: The data in this table is illustrative and represents typical values for these solvents. The specific influence on this compound would require dedicated computational studies.
Interaction Energy Analysis in Supramolecular Systems
This compound can serve as a building block in the construction of more complex supramolecular architectures through non-covalent interactions. Understanding the nature and strength of these interactions is paramount for the rational design of such systems. Interaction energy analysis, often performed using quantum mechanical methods like Density Functional Theory (DFT), allows for the decomposition of the total interaction energy into physically meaningful components such as electrostatic, dispersion, and repulsion energies. rasayanjournal.co.in
By performing interaction energy calculations on model dimers or larger clusters of this compound, or its complexes with other molecules, it is possible to quantify the contributions of different forces. This information provides valuable insights into the preferred geometries of supramolecular assemblies and can guide the design of novel materials with desired structural and electronic properties.
| Interaction Type | Description | Potential Role in Supramolecular Systems of this compound |
| Electrostatic | Arises from the interaction of permanent multipoles. | Likely a dominant force due to the polar nature of the molecule. |
| Dispersion | Weak, attractive forces arising from instantaneous fluctuations in electron density. | Contributes to the overall stability, particularly in non-polar environments. |
| Repulsion | Short-range repulsive forces that prevent molecular collapse. | Defines the van der Waals contact distances. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Can influence the packing of molecules in the solid state and in solution. |
Note: This table outlines the general types of intermolecular interactions and their potential relevance. Specific energy values would be system-dependent.
Development of Quantitative Structure-Reactivity Relationships (QSRR) for Pyrimidine Acyl Halides
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net The development of QSRR models for pyrimidine acyl halides, including this compound, would provide a powerful tool for predicting their reaction kinetics and for designing new derivatives with tailored reactivity profiles.
A typical QSRR study involves several key steps. First, a dataset of structurally related compounds with experimentally determined reactivity data (e.g., rate constants for a specific reaction) is compiled. Next, a set of molecular descriptors is calculated for each compound. These descriptors are numerical values that encode various aspects of the molecular structure, such as electronic, steric, and topological properties. Finally, a mathematical equation is derived using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a relationship between the descriptors and the observed reactivity. nih.gov
For a series of pyrimidine acyl halides, relevant descriptors might include:
Electronic Descriptors: Mulliken charges on the carbonyl carbons, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the electrophilicity index. These descriptors would quantify the susceptibility of the acyl halide to nucleophilic attack.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters that describe the bulkiness of the substituents on the pyrimidine ring. These would account for any steric hindrance at the reaction center.
Once a statistically robust QSRR model is developed and validated, it can be used to predict the reactivity of new, unsynthesized pyrimidine acyl halides. This predictive capability can significantly accelerate the discovery and optimization of new reagents for various applications in organic synthesis and materials science.
| Descriptor Type | Example Descriptor | Relevance to Reactivity of Pyrimidine Acyl Halides |
| Electronic | LUMO Energy | A lower LUMO energy generally correlates with higher electrophilicity and greater reactivity towards nucleophiles. |
| Steric | Molar Volume | Can indicate the degree of steric hindrance around the reactive carbonyl centers, which may affect the rate of reaction. |
| Topological | Wiener Index | Provides information about the overall molecular shape and branching, which can influence intermolecular interactions and reactivity. |
Note: The descriptors listed are examples of those that could be used in a QSRR study. The selection of the most relevant descriptors would depend on the specific reaction being modeled.
Future Research Directions and Emerging Paradigms in Pyrimidine 2,4 Dicarbonyl Dichloride Chemistry
Exploration of Asymmetric Synthesis and Chiral Induction Using Pyrimidine-2,4-dicarbonyl Dichloride
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound presents a unique scaffold for the development of novel chiral molecules. Future research is anticipated to focus on its use as a precursor in asymmetric synthesis, where the dicarbonyl dichloride functionality can be reacted with chiral nucleophiles or auxiliaries to induce stereoselectivity.
One promising approach is the use of chiral amines or alcohols to form diastereomeric amides or esters. Subsequent transformations and removal of the chiral auxiliary could yield enantiomerically enriched pyrimidine (B1678525) derivatives. The development of catalytic asymmetric methods will be a significant step forward. For instance, the use of chiral catalysts in reactions involving this compound could enable the direct formation of chiral products with high enantiomeric excess. mdpi.comresearchgate.net Drawing inspiration from related chemistries, chiral ligands could be employed to modify metal catalysts that coordinate with the pyrimidine ring, thereby directing the stereochemical outcome of reactions at the carbonyl chloride sites. mdpi.com
Another avenue of exploration is the use of the pyrimidine core itself as a chiral directing group. Once a chiral center is established, the rigid pyrimidine structure could influence the stereochemistry of subsequent reactions at other positions on the molecule or on appended side chains. The synthesis of chiral macrocycles, starting from precursors like pyridine-2,6-dicarbonyl dichloride, has been demonstrated, suggesting a similar potential for its pyrimidine analogue. nih.gov
Table 1: Potential Strategies for Asymmetric Synthesis
| Strategy | Description | Potential Outcome |
|---|---|---|
| Chiral Auxiliaries | Reaction with chiral alcohols or amines to form diastereomers, followed by separation and auxiliary removal. | Enantiomerically pure pyrimidine derivatives. |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., metal-ligand complexes) to directly form chiral products from the achiral starting material. | High enantiomeric excess in a single step. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. nih.govscielo.br Integrating this compound into these modern synthetic workflows is a key future direction. Its high reactivity makes it well-suited for flow chemistry, where reaction times can be precisely controlled, minimizing the formation of byproducts. nih.gov
Automated synthesis platforms, such as the SynFini™ system, which leverage artificial intelligence for route design and execution, could accelerate the discovery of novel pyrimidine derivatives. youtube.com By inputting this compound as a starting material, these platforms could rapidly screen a wide array of reactants and conditions to generate libraries of new compounds for various applications. youtube.com The development of robust flow protocols for the synthesis and subsequent derivatization of this compound will be crucial. This could involve multi-step sequences where the crude product from one flow reactor is directly channeled into the next, avoiding tedious workup and purification steps. durham.ac.uk
Table 2: Advantages of Flow Chemistry for this compound
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reaction volumes minimize risks associated with highly reactive intermediates. |
| Precise Control | Accurate control over reaction parameters like temperature, pressure, and residence time. |
| Scalability | Seamless scaling from laboratory to production scale by running the system for longer or using parallel reactors. |
Advanced Characterization Techniques for Understanding Complex Pyrimidine Architectures
As more complex molecules are synthesized from this compound, the need for advanced characterization techniques becomes paramount. While standard methods like NMR, FT-IR, and mass spectrometry are indispensable, the unambiguous determination of intricate three-dimensional structures will require more sophisticated approaches.
Single-crystal X-ray diffraction will continue to be the gold standard for determining the solid-state structure of crystalline derivatives. mdpi.com For non-crystalline materials or for studying solution-state conformations, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy will be essential. These methods provide detailed information about connectivity and spatial proximity of atoms within a molecule.
In addition, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry (IM-MS), can provide valuable information about the fragmentation patterns and gas-phase conformations of complex pyrimidine architectures. Computational methods, particularly Density Functional Theory (DFT), will play an increasingly important role in complementing experimental data, helping to predict and rationalize the observed spectroscopic and structural properties. researchgate.net
Bio-inspired Design Principles for this compound Transformations (focus on chemical methodology, not biological activity)
Nature provides a vast source of inspiration for the development of novel chemical transformations. Applying bio-inspired design principles to the chemistry of this compound could lead to innovative and sustainable synthetic methodologies. This approach, sometimes referred to as Nature-Inspired Chemical Engineering (NICE), focuses on mimicking the efficiency and selectivity of biological processes. researchgate.net
One area of interest is the development of enzyme-mimicking catalysts for the selective transformation of the dicarbonyl dichloride groups. For example, synthetic catalysts that possess a binding pocket for the pyrimidine core and catalytic groups positioned to interact with the carbonyl chlorides could exhibit high substrate specificity and catalytic efficiency. This could enable reactions to be performed under milder conditions and with greater control over the product distribution.
Another bio-inspired approach is the use of reaction cascades, where multiple transformations occur in a single pot, mimicking metabolic pathways. This compound, with its two reactive sites, is an ideal substrate for such cascades. A carefully designed sequence of reactions could rapidly generate molecular complexity from this simple starting material, reducing the number of synthetic steps and the amount of waste generated.
Q & A
Q. What are the recommended laboratory-scale synthesis methods for Pyrimidine-2,4-dicarbonyl dichloride?
this compound can be synthesized via acyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride. A typical protocol involves:
- Reacting pyrimidine-2,4-dicarboxylic acid with excess SOCl₂ under reflux (70–80°C) for 6–8 hours.
- Removing excess SOCl₂ by vacuum distillation.
- Purifying the product via recrystallization in anhydrous dichloromethane or hexane. Alternative methods include vapor-liquid interfacial polycondensation (used for related dichlorides), where controlled reaction conditions (e.g., inert atmosphere, dry solvents) prevent hydrolysis . Characterization should include ¹H/¹³C NMR (e.g., δ ~8.7 ppm for aromatic protons) and mass spectrometry (expected [M]⁺ ion at m/z ~205) to confirm purity .
Q. How should researchers characterize the structure and purity of this compound?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Aromatic protons typically appear at δ 8.5–9.0 ppm (pyrimidine ring), while carbonyl chlorides do not show peaks in ¹H NMR.
- ¹³C NMR: Carbonyl carbons (C=O) resonate at δ ~165–175 ppm, and pyrimidine carbons at δ ~125–150 ppm .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or electron impact (EI-MS) should show a molecular ion peak matching the theoretical mass (e.g., m/z 205.09 for C₆H₂Cl₂N₂O₂).
- Elemental Analysis: Confirm Cl content (~34.5% for C₆H₂Cl₂N₂O₂) to rule out hydrolyzed byproducts.
Advanced Research Questions
Q. What experimental strategies can address discrepancies between computational reactivity predictions and observed reaction outcomes for this compound?
Discrepancies often arise from solvent effects or transition-state stabilization not fully captured in gas-phase DFT calculations. To resolve this:
- Perform solvent-correlated DFT studies (e.g., using the SMD model) to account for solvation .
- Validate computational data with kinetic experiments (e.g., monitoring reaction rates via UV-Vis or HPLC).
- Compare calculated vs. experimental vibrational spectra (IR/Raman) to identify unaccounted steric or electronic factors . For example, if a predicted nucleophilic substitution site (e.g., C-2) shows lower reactivity than expected, steric hindrance from the pyrimidine ring may require adjusting computational models to include van der Waals radii.
Q. How can this compound be leveraged in catalytic systems or supramolecular assemblies?
The dichloride’s dual electrophilic carbonyl groups enable:
- Coordination chemistry: Acting as a ligand precursor for transition metals (e.g., Pd, Cu). For instance, palladium adducts of pyridine-derived dichlorides have shown efficacy in cross-coupling reactions (e.g., decarboxylative coupling of aryl bromides) .
- Supramolecular synthesis: Reacting with diols or diamines via polycondensation to form polymers or macrocycles. Optimize conditions (e.g., THF solvent, 0°C) to minimize hydrolysis and control molecular weight .
- Enzyme inhibition studies: The pyrimidine core mimics nucleic acid bases, allowing potential use in designing inhibitors for thymidylate synthase or dihydrofolate reductase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
